
1-Ethylaziridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylaziridine-2-carbonitrile is an organic compound featuring a three-membered aziridine ring with an ethyl group and a nitrile group attached Aziridines are known for their significant ring strain, which imparts unique reactivity to these compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethylaziridine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of ethylamine with acrylonitrile under controlled conditions. The reaction typically requires a catalyst and proceeds via nucleophilic addition followed by cyclization to form the aziridine ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethylaziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of more complex molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the aziridine ring under mild to moderate conditions.
Major Products:
Oxidation: Oxaziridines and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various ring-opened products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Ethylaziridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-ethylaziridine-2-carbonitrile involves its high ring strain, which makes the aziridine ring highly reactive. This reactivity allows the compound to participate in various nucleophilic addition and substitution reactions. The nitrile group can also engage in interactions with biological molecules, potentially leading to enzyme inhibition or modification of protein structures.
Comparación Con Compuestos Similares
Aziridine: The parent compound with similar reactivity but without the ethyl and nitrile groups.
Azetidine: A four-membered ring analog with different reactivity due to reduced ring strain.
Ethylamine: A simpler analog lacking the aziridine ring but sharing the ethyl group.
Uniqueness: 1-Ethylaziridine-2-carbonitrile is unique due to the combination of the aziridine ring and nitrile group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
35197-08-1 |
|---|---|
Fórmula molecular |
C5H8N2 |
Peso molecular |
96.13 g/mol |
Nombre IUPAC |
1-ethylaziridine-2-carbonitrile |
InChI |
InChI=1S/C5H8N2/c1-2-7-4-5(7)3-6/h5H,2,4H2,1H3 |
Clave InChI |
XLQPNZJVYYCSOT-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)

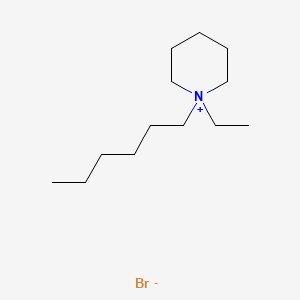
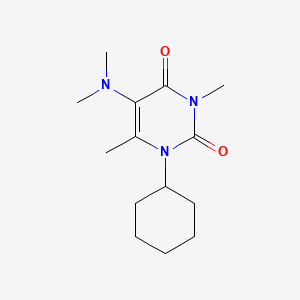
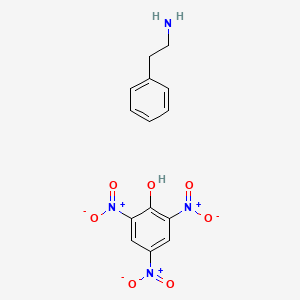
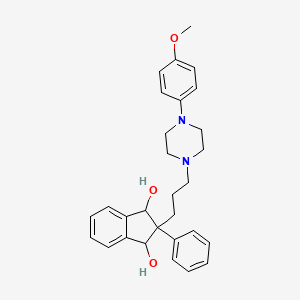
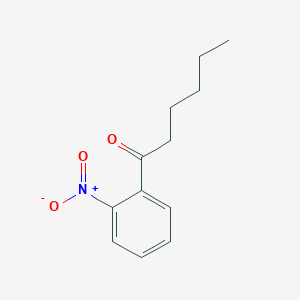

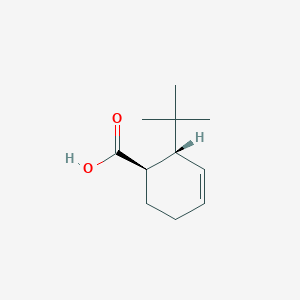
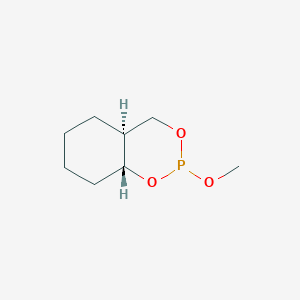
![1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid](/img/structure/B14689929.png)
![N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine](/img/structure/B14689935.png)
![4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol](/img/structure/B14689942.png)

